![molecular formula C14H14N2O2S B5413916 N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5413916.png)

N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Overview

Description

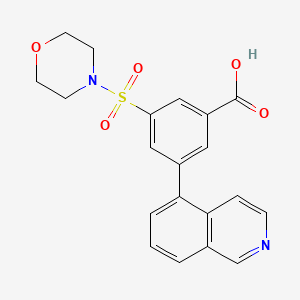

“N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” is a chemical compound with the molecular formula C14H14N2O2S . It is also known by other synonyms such as “(E)-N-tosylbenzimidamide” and "N-(AMINO-PHENYL-METHYLENE)-4-METHYL-BENZENESULFONAMIDE" . The molecular weight of this compound is 274.34 .

Molecular Structure Analysis

The molecular structure of “N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” consists of a benzenecarboximidamide group attached to a (4-methylphenyl)sulfonyl group . The exact 3D structure is not provided in the search results.Scientific Research Applications

HIV-1 Research

N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide derivatives have shown potential in HIV-1 research. Studies have identified compounds within this category as potent inhibitors against HIV-1 strains, especially those carrying NNRTI-resistant mutations. These compounds, such as (2-methylphenyl)sulfonyl and (3-methylphenyl)sulfonyl derivatives, demonstrated low nanomolar concentration range potencies in acutely infected MT-4 cells (Silvestri et al., 2003).

Aromatic Polyimides

Research in the field of polymeric materials has utilized derivatives of this compound. These derivatives have been polycondensed with various dianhydrides to create aromatic polyimides, characterized by high thermal stability and solubility in several solvents. These materials have potential applications in high-performance polymers due to their inherent viscosities and amorphous nature (Pal et al., 2005).

Coordination Chemistry

This compound derivatives have been synthesized for studies in coordination chemistry. These compounds have shown interesting reactivity patterns when interacting with metal centers, leading to the formation of complex structures. The molecular structure of these compounds has been determined using single X-ray diffraction studies, highlighting their potential in the design of new coordination complexes (Bermejo et al., 2000).

Organic Synthesis and Enzyme Inhibition

In organic chemistry, this compound derivatives have been synthesized for various applications, including as enzyme inhibitors. The compounds exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings are crucial for developing new pharmacological agents (Abbasi et al., 2019).

Green Chemistry Applications

Research has also explored the use of this compound derivatives in green chemistry applications. For example, one study demonstrated the use of ionic liquids containing derivatives of this compound for the efficient and eco-friendly synthesis of sulfonamide and sulfonate carboxylic acid derivatives (Almarhoon et al., 2019).

properties

IUPAC Name |

N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-11-7-9-13(10-8-11)19(17,18)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPNSBYDAZHMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5413846.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)

![(3S*,5R*)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5413861.png)

![{2-[4-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5413868.png)

![9-[(4-methoxyphenoxy)acetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413876.png)

![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)

![2-cyclohexyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5413898.png)

![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)

![2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol](/img/structure/B5413924.png)

![11,11-dimethyl-8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5413925.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5413940.png)